molecular formula C11H14FNO B14826384 3-Cyclopropoxy-2-fluoro-6-isopropylpyridine

3-Cyclopropoxy-2-fluoro-6-isopropylpyridine

Cat. No.: B14826384
M. Wt: 195.23 g/mol
InChI Key: AMHRYXCNKNZJOI-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2-fluoro-6-(propan-2-yl)pyridine: is a chemical compound with the molecular formula C11H14FNO and a molecular weight of 195.23 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a fluorine atom, and an isopropyl group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopropoxy-2-fluoro-6-(propan-2-yl)pyridine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropoxy-2-fluoro-6-(propan-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as or .

    Reduction: Reduction reactions can be performed using reducing agents like or .

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-Cyclopropoxy-2-fluoro-6-(propan-2-yl)pyridine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-cyclopropoxy-2-fluoro-6-(propan-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biological processes at the molecular level. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 3-cyclopropoxy-2-fluoro-6-(propan-2-yl)pyridine exhibits unique chemical properties due to the specific positioning of the cyclopropoxy, fluorine, and isopropyl groups on the pyridine ring.

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

3-cyclopropyloxy-2-fluoro-6-propan-2-ylpyridine

InChI

InChI=1S/C11H14FNO/c1-7(2)9-5-6-10(11(12)13-9)14-8-3-4-8/h5-8H,3-4H2,1-2H3

InChI Key

AMHRYXCNKNZJOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=C(C=C1)OC2CC2)F

Origin of Product

United States

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